molecular formula C20H22N4O3 B1678595 7-(3-(4-(2-Pyrimidinyl)-1-piperazinyl)propoxy)-2H-1-benzopyran-2-one sulfate CAS No. 104229-37-0

7-(3-(4-(2-Pyrimidinyl)-1-piperazinyl)propoxy)-2H-1-benzopyran-2-one sulfate

Número de catálogo: B1678595
Número CAS: 104229-37-0
Peso molecular: 366.4 g/mol
Clave InChI: VOVJICPSVGGMIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PD 118717 is a putative piperazinyl benzopyranone dopamine autoreceptor agonist.PD 118717 has the profile of a DA autoreceptor agonist in neurochemical and neurophysiological tests and produces effects suggestive of antipsychotic efficacy without neurological side effect liability in preclinical behavioral tests.

Actividad Biológica

7-(3-(4-(2-Pyrimidinyl)-1-piperazinyl)propoxy)-2H-1-benzopyran-2-one sulfate, also known as PD-118717, is a compound with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O3_{3}S
  • CAS Number : 860611-01-4

The structure includes a benzopyran core substituted with a piperazine and pyrimidine moiety, which may contribute to its receptor binding and pharmacological effects.

Research indicates that this compound interacts with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play crucial roles in numerous physiological processes and are common targets for drug development.

G Protein-Coupled Receptor Interaction

Studies have shown that compounds similar to PD-118717 can modulate GPCR activity, influencing pathways related to neurotransmission and vascular regulation . The specific interaction of PD-118717 with GPCRs remains an area for further investigation.

Biological Activity

The biological activity of PD-118717 has been explored in several studies:

  • Antihypertensive Effects : In vivo studies demonstrated that compounds similar to PD-118717 effectively lower blood pressure in spontaneously hypertensive rat models. This suggests potential use in treating hypertension through central inhibition mechanisms .
  • CNS Penetration : The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential for central nervous system disorders. This characteristic is crucial for developing treatments for neurological conditions .
  • PDE5 Inhibition : Preliminary studies indicate that PD-118717 may exhibit phosphodiesterase type 5 (PDE5) inhibitory activity, which is significant for conditions like erectile dysfunction and pulmonary hypertension .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Clinical Trials : A series of clinical trials have been initiated to evaluate the safety and efficacy of PDE5 inhibitors, including those structurally related to PD-118717. These trials focus on cardiovascular health and neurological applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntihypertensiveSignificant reduction in blood pressure in SHR models
CNS PenetrationEffective penetration through the blood-brain barrier
PDE5 InhibitionPotential inhibitor for treating erectile dysfunction

Q & A

Q. [Basic] What are the recommended synthetic routes for 7-(3-(4-(2-Pyrimidinyl)-1-piperazinyl)propoxy)-2H-1-benzopyran-2-one sulfate, and what key intermediates should be prioritized?

Methodological Answer:
The synthesis involves modular assembly of the pyrimidine, piperazine, and benzopyran moieties. Key intermediates include:

  • 3-(Piperidin-1-yl)propan-1-ol hydrochloride (precursor for the propoxy linker) .
  • 4-(2-Pyrimidinyl)-1-piperazine (core for receptor targeting) .
  • 7-Hydroxy-2H-1-benzopyran-2-one (base structure for functionalization) .
    Purification steps should prioritize HPLC to isolate isomers, as positional modifications on the pyrimidine ring (e.g., 4-methylpiperazine vs. N-benzylamine) significantly alter biological activity .

Q. [Advanced] How can researchers optimize reaction conditions to enhance yield while minimizing side products?

Methodological Answer:
Use a Design of Experiments (DoE) approach to evaluate:

  • Temperature gradients : Higher temperatures (80–100°C) improve nucleophilic substitution in piperazine coupling but risk sulfation side reactions .
  • Catalyst selection : Palladium-based catalysts for Suzuki-Miyaura coupling of pyrimidine derivatives reduce byproducts .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require scavengers to avoid sulfonic acid impurities .

Q. [Basic] What analytical techniques are most reliable for characterizing structural integrity?

Methodological Answer:

  • NMR (¹H/¹³C) : Confirm propoxy linker regiochemistry and piperazine substitution patterns .
  • LC-MS/MS : Detect sulfate ester degradation products (e.g., free benzopyran-2-one) under acidic conditions .
  • X-ray crystallography : Resolve ambiguities in pyrimidine-piperazine spatial orientation .

Q. [Advanced] How can researchers resolve co-eluting impurities during chromatographic analysis?

Methodological Answer:

  • Mobile phase optimization : Use ammonium acetate (pH 5.0) with acetonitrile gradients to separate epimers (e.g., 2-amino vs. 4-amino pyrimidine derivatives) .
  • Chiral columns : Employ cellulose-based stationary phases for enantiomeric resolution of benzopyran derivatives .
  • Temperature-controlled HPLC : Reduce peak broadening caused by thermal degradation of sulfate esters .

Q. [Basic] What in vitro assays are suitable for preliminary pharmacological evaluation?

Methodological Answer:

  • Receptor binding assays : Screen for affinity at serotonin (5-HT₁A) and dopamine (D₂) receptors due to the piperazine moiety’s promiscuity .
  • CYP450 inhibition studies : Assess metabolic stability using human liver microsomes (HLMs) to identify sulfation-dependent clearance .

Q. [Advanced] How should in vivo studies be designed to evaluate pharmacokinetics and tissue-specific effects?

Methodological Answer:

  • Randomized block design : Include split-plot variables (dose, administration route) to account for inter-individual variability .
  • Tissue distribution profiling : Use radiolabeled analogs (³H or ¹⁴C) to quantify accumulation in CNS vs. peripheral tissues .
  • Metabolite identification : Apply HR-MS/MS to distinguish sulfate conjugates from oxidative metabolites .

Q. [Basic] What stability-indicating methods assess degradation under accelerated storage?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light to simulate ICH guidelines .
  • LC-UV/ELSD : Monitor hydrolysis of the sulfate ester to free benzopyran-2-one (retention time shift from 8.2 to 6.5 min) .

Q. [Advanced] How can computational modeling predict biological interactions to guide structural modifications?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to map piperazine-pyrimidine interactions with GPCRs .
  • QSAR models : Coralate substituent lipophilicity (logP) with blood-brain barrier permeability for CNS-targeted analogs .

Q. [Basic] What parameters influence solubility and bioavailability in preclinical formulations?

Methodological Answer:

  • Salt form : Sulfate counterions improve aqueous solubility but may reduce intestinal absorption due to ionic charge .
  • Particle size reduction : Nano-milling (<200 nm) enhances dissolution rates in simulated gastric fluid .

Q. [Advanced] How can environmental fate studies assess ecological risks?

Methodological Answer:

  • Long-term biodegradation assays : Use OECD 301F to quantify half-life in soil/water systems .
  • Ecotoxicology screens : Test Daphnia magna and Aliivibrio fischeri for acute toxicity (EC₅₀) linked to pyrimidine persistence .

Propiedades

IUPAC Name

7-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propoxy]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-19-6-4-16-3-5-17(15-18(16)27-19)26-14-2-9-23-10-12-24(13-11-23)20-21-7-1-8-22-20/h1,3-8,15H,2,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVJICPSVGGMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=C2)C=CC(=O)O3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908876
Record name 7-{3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propoxy}-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104229-37-0
Record name PD 118717
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104229370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-{3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propoxy}-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-(3-(4-(2-Pyrimidinyl)-1-piperazinyl)propoxy)-2H-1-benzopyran-2-one sulfate
7-(3-(4-(2-Pyrimidinyl)-1-piperazinyl)propoxy)-2H-1-benzopyran-2-one sulfate
7-(3-(4-(2-Pyrimidinyl)-1-piperazinyl)propoxy)-2H-1-benzopyran-2-one sulfate
7-(3-(4-(2-Pyrimidinyl)-1-piperazinyl)propoxy)-2H-1-benzopyran-2-one sulfate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.